4-(Trifluorometil)-1,2,3,4-tetrahidroquinolina

Descripción general

Descripción

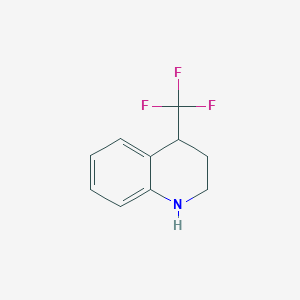

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound characterized by the presence of a trifluoromethyl group attached to a tetrahydroquinoline ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Cholesteryl Ester Transfer Protein (CETP) Inhibition

One of the most notable applications of 4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline is its role as a CETP inhibitor. CETP inhibitors are crucial in managing cholesterol levels by preventing the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL). This mechanism helps increase HDL cholesterol while decreasing LDL cholesterol, making it beneficial for preventing arteriosclerotic diseases and managing dyslipidemia .

2. Synthesis of Optically Active Derivatives

The compound serves as a precursor for synthesizing optically active tetrahydroquinoline derivatives. These derivatives have shown promise in treating various cardiovascular diseases. Research indicates that specific synthetic routes can yield these optically active compounds with high stereoselectivity and yield .

3. Neuroprotective Properties

Recent studies have suggested that tetrahydroquinoline derivatives exhibit neuroprotective effects. The incorporation of trifluoromethyl groups enhances the bioactivity of these compounds against neurodegenerative disorders such as Alzheimer's disease. The mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress .

Material Science Applications

1. Organic Electronics

The unique electronic properties of 4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The trifluoromethyl group enhances the stability and efficiency of these devices .

2. Chemical Sensors

The compound's sensitivity to environmental changes allows it to be utilized in developing chemical sensors. These sensors can detect various analytes by measuring changes in electrical conductivity or optical properties upon exposure to specific chemicals or conditions .

Case Study 1: CETP Inhibition

A study published in 2007 demonstrated that tetrahydroquinoline derivatives significantly inhibit CETP activity in vitro and in vivo models. The research highlighted the compound's potential in developing new therapeutic agents for hyperlipidemia management .

Case Study 2: Neuroprotective Effects

Research conducted in 2020 explored the neuroprotective effects of various tetrahydroquinoline derivatives on neuronal cell lines exposed to oxidative stress. The results indicated that compounds with a trifluoromethyl group exhibited reduced cell death and improved cell viability compared to controls .

Data Table: Summary of Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Medicinal Chemistry | CETP Inhibition | Increased HDL, decreased LDL |

| Synthesis of Optically Active Derivatives | High yield and stereoselectivity | |

| Neuroprotective Properties | Protection against neurodegeneration | |

| Material Science | Organic Electronics | Enhanced stability in OLEDs/OPVs |

| Chemical Sensors | Detection of environmental analytes |

Mecanismo De Acción

Target of Action

The trifluoromethyl group is often used in drug design to enhance certain properties such as lipophilicity, metabolic stability, and potency .

Mode of Action

Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe its exact mode of action. The trifluoromethyl group can enhance the binding affinity of a drug to its target, potentially leading to increased potency .

Biochemical Pathways

Organofluorine compounds, including those with trifluoromethyl groups, can be biotransformed by microorganisms, potentially leading to the production of fluorometabolites .

Pharmacokinetics

The trifluoromethyl group can enhance the metabolic stability of a drug, potentially affecting its pharmacokinetics .

Result of Action

Without specific information on “4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline”, it’s difficult to describe the molecular and cellular effects of its action. The trifluoromethyl group can enhance the potency of a drug, potentially leading to more pronounced effects .

Action Environment

The trifluoromethyl group can enhance the stability of a drug, potentially making it more resistant to environmental factors .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with appropriate N-arylsydnone derivatives under mild conditions . This reaction is carried out in the presence of copper(II) triflate and phenanthroline in acetonitrile at 35°C, yielding the desired product with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and scalable catalysts to ensure high yield and purity while maintaining cost-effectiveness and environmental sustainability.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.

Major Products: The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications .

Comparación Con Compuestos Similares

4-Trifluoromethyl-2-anilinoquinoline: Known for its anti-cancer properties targeting SGK1.

Trifluoromethyl pyrazoles: Used in pharmaceuticals and agrochemicals for their diverse biological activities.

Trifluoromethyl ketones: Valuable synthetic targets in the construction of fluorinated pharmacons.

Uniqueness: 4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a tetrahydroquinoline ring and a trifluoromethyl group, which imparts distinct chemical and biological properties

Actividad Biológica

4-(Trifluoromethyl)-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its potential therapeutic applications.

The compound features a tetrahydroquinoline structure with a trifluoromethyl group, which influences its chemical reactivity and biological interactions. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

Anticancer Activity

Several studies have highlighted the anticancer potential of 4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline derivatives. For instance:

- In vitro Studies : Research indicates that derivatives of tetrahydroquinoline exhibit potent cytotoxicity against various cancer cell lines. A study demonstrated that certain synthesized derivatives significantly inhibited cell growth in human cancer cell lines such as MDA-MB-231 (breast cancer) and NCI-H23 (lung cancer) with IC50 values considerably lower than those of standard treatments like cisplatin .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of NF-κB transcriptional activity, which is crucial in cancer progression and inflammation .

| Compound | Cell Line | IC50 (μM) | Activity |

|---|---|---|---|

| 6g | MDA-MB-231 | 0.5 | Potent inhibitor of NF-κB |

| 6g | NCI-H23 | 0.8 | Cytotoxic effect observed |

Antimycobacterial Activity

Another significant area of research involves the antimycobacterial properties of tetrahydroquinoline derivatives:

- In vivo Efficacy : In a BALB/c mouse model infected with Mycobacterium tuberculosis, certain tetrahydroquinoline derivatives were administered at doses of 100 and 200 mg/kg. The results indicated that while some compounds showed reduced lung burdens compared to untreated controls, they lacked efficacy when benchmarked against standard treatments like rifampin .

Neuroprotective Effects

Emerging studies suggest that tetrahydroquinolines may also possess neuroprotective properties:

- Neurodegenerative Disorders : Compounds in this class have shown promise in models of neurodegenerative diseases, potentially through mechanisms involving the modulation of neurotransmitter systems and reduction of oxidative stress .

Toxicity and Safety

While the biological activities are promising, toxicity profiles must be considered:

- Zebrafish Embryo Model : Toxicity assays conducted using zebrafish embryos indicated varying levels of cytotoxicity among different derivatives. For example, one study reported an LC50 value of 14.14 μM for certain derivatives, suggesting significant cytotoxic effects compared to traditional chemotherapeutics .

Case Studies

- Case Study on Cancer Cell Lines : A recent study synthesized multiple tetrahydroquinoline derivatives and evaluated their anticancer activity across several human cancer cell lines. The results demonstrated that specific modifications to the tetrahydroquinoline scaffold could enhance cytotoxic effects significantly .

- Antimycobacterial Efficacy : In another investigation focusing on tuberculosis treatment, tetrahydroquinoline compounds were tested for their ability to reduce bacterial load in infected mice. Although some showed promise, they did not outperform established therapies .

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c11-10(12,13)8-5-6-14-9-4-2-1-3-7(8)9/h1-4,8,14H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMSJJHZOMXZVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.